4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridinyl and chloropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 3-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-chloropyridine with a suitable reagent, such as a base, to introduce the pyridinyl group.
Cyclization: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent, to form the pyrimidine ring.
Final Product: The final step involves purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and pyrimidine rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of N-oxides, while reduction can yield reduced pyridine or pyrimidine derivatives.
Coupling Products: Coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine
- 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine
- 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)quinazoline
Uniqueness
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridinyl and chloropyridinyl groups provides a distinct electronic environment, making it a valuable scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-11(4-2-7-17-13)12-5-8-18-14(19-12)10-3-1-6-16-9-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIBJAGQYBBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.